molecular formula C19H15NO5 B1600137 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione CAS No. 247149-95-7

4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione

Cat. No. B1600137
M. Wt: 337.3 g/mol
InChI Key: WMVMOPLFDKWJMQ-UHFFFAOYSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Safety And Hazards

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Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a chemistry professional or refer to a trusted scientific database or resource for specific information on “4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione”.


properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-1,3-dioxoinden-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-10(21)20-14-5-3-4-13-15(14)19(24)16(18(13)23)17(22)11-6-8-12(25-2)9-7-11/h3-9,16H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVMOPLFDKWJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441904
Record name N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione

CAS RN

247149-95-7
Record name N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
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4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
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4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
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4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione

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